molecular formula C11H7Cl2N3S B3334805 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-36-5

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No.: B3334805
CAS No.: 1004193-36-5
M. Wt: 284.2 g/mol
InChI Key: SNLYDPFDLDFARQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole (CAS 1004193-36-5) is a high-purity pyrazole derivative supplied for biochemical research. This compound features an isothiocyanate functional group, a key moiety known for its reactivity and potential in modulating biological activity. Pyrazole derivatives are a significant focus in medicinal chemistry due to their diverse pharmacological profiles. Recent scientific investigations into structurally similar pyrazole compounds have demonstrated remarkable antioxidant properties, showing efficacy in inhibiting ROS production in human platelets with IC50 values around 10 µM . These analogs also exhibit potent inhibition of superoxide anion production, lipid peroxidation, and NADPH oxidase activity, indicating a protective effect against oxidative stress in cellular models . Furthermore, preliminary screenings have revealed that certain pyrazole-based molecules possess interesting antiproliferative activity against a range of cancer cell lines, suggesting potential for development in oncology research . The pyrazole scaffold is recognized as a privileged structure in drug discovery, forming the core of several therapeutic agents . Researchers can utilize this compound to explore its specific mechanism of action and applications in areas including oxidative stress pathways, inflammatory processes, and cell proliferation studies. Handle with care; refer to the Safety Data Sheet for proper handling procedures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3S/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-15-16)14-7-17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYDPFDLDFARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)N=C=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189157
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-36-5
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-isothiocyanato-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature to moderate heat.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Cyclization Reactions: The presence of the isothiocyanate group allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Thiourea and Thiocarbamate Derivatives: Formed from nucleophilic substitution reactions.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Properties :
    • Mechanism of Action : The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymes involved in cancer progression. Preliminary studies suggest that compounds with isothiocyanate groups can induce apoptosis in cancer cells and inhibit tumor growth through modulation of cell signaling pathways.
    • Case Study : A study demonstrated that similar isothiocyanates exhibited significant cytotoxicity against various cancer cell lines, suggesting that 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole may have comparable effects .
  • Antimicrobial Activity :
    • Research Findings : Investigations into its antimicrobial properties indicate that the compound may disrupt bacterial cell membranes or inhibit metabolic pathways essential for bacterial survival .

Agricultural Chemistry

  • Pesticidal Applications :
    • The compound is being studied for its potential use as a pesticide due to its reactivity towards biological targets in pests. The isothiocyanate group is known for its herbicidal properties which can disrupt plant growth or pest metabolism .
    • Field Trials : Initial trials have shown promising results in controlling specific weed species and pests, indicating its potential as an environmentally friendly alternative to conventional pesticides.

Materials Science

  • Development of Novel Materials :
    • The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials with specific electronic or optical properties. Research is ongoing to explore its application in creating polymers or coatings that exhibit enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole with structurally or functionally related pyrazole and halogenated benzene derivatives.

Structural Analogs

Compound Name Key Substituents Molecular Weight Key Differences Potential Applications
This compound 3,4-dichlorobenzyl, isothiocyanate 327.18 (calculated) Reactive isothiocyanate group Protein conjugation, agrochemicals
1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole 3,4-dichlorobenzyloxy, methyl, phenyl 409.31 Bulky phenyl groups; ether linkage Material science, catalysis
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid Naphthyl, dicarboxylic acid 282.25 Polar carboxylic acid groups Metal-organic frameworks (MOFs)
  • Reactivity : The isothiocyanate group in the target compound enables nucleophilic reactions (e.g., with amines), whereas the ether-linked analog in exhibits stability under acidic conditions.

Halogenated Benzene Derivatives

Compounds such as 4-Chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 769884-79-9) and 2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid (CAS: 326023-22-7) share halogenated aromatic systems but lack the pyrazole core .

  • Functional Groups : The target compound’s isothiocyanate group contrasts with sulfonamide or carboxylic acid groups in other halogenated derivatives, suggesting divergent reactivity profiles (e.g., alkylation vs. hydrogen bonding).

Discontinued Status and Availability

This limits experimental validation of its properties compared to analogs like 1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole, which remains accessible for research .

Research Findings and Limitations

  • Synthetic Challenges : The isothiocyanate group’s sensitivity to hydrolysis may complicate synthesis and storage compared to more stable analogs.
  • Biological Data Gap: No peer-reviewed studies on the compound’s bioactivity were identified in the provided evidence. In contrast, carboxylic acid-functionalized pyrazoles (e.g., 1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid) are well-documented in coordination chemistry .
  • Structural Insights : Computational modeling (e.g., using SHELX software ) could predict its crystallographic behavior relative to analogs, but experimental data are lacking.

Biological Activity

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is a compound of considerable interest due to its diverse biological activities. Its structure, characterized by the presence of both an isothiocyanate group and a pyrazole ring, suggests potential applications in pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

  • Chemical Formula : C₁₁H₇Cl₂N₃S
  • CAS Number : 1004193-36-5
  • Molecular Weight : 274.16 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 Inhibition (IC₅₀)COX-2 Inhibition (IC₅₀)
This compound0.02 μM0.04 μM
Standard (Diclofenac)54.65 μg/mLNot applicable

In a study by Abdellatif et al., the compound exhibited significant anti-inflammatory effects comparable to standard treatments like diclofenac, with selectivity indices indicating a preference for COX-2 inhibition, which is beneficial for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Efficacy
In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in HeLa (cervical cancer) and L929 (normal fibroblast) cells. The compound showed an IC₅₀ value of approximately 15 μg/mL against HeLa cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this pyrazole derivative have been explored against various bacterial strains. The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with diketones or β-keto esters, followed by functionalization. For example, the introduction of the isothiocyanate group may employ thiophosgene or its analogs under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane). Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity, catalyst loading (e.g., triethylamine), and reaction time to maximize yield and purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR can identify the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the isothiocyanate group (distinctive 13C^{13}C shift ~130–135 ppm).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For pyrazole derivatives, high-resolution data (≤1.0 Å) are critical to resolve substituent orientations and intermolecular interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine atoms .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on in vitro assays:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC50_{50} values) are essential for validation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dichlorobenzyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atoms increase the electrophilicity of the benzyl group, facilitating nucleophilic aromatic substitution (SNAr) at the pyrazole’s 4-position. Steric hindrance from the dichloro-substituted benzyl group may slow reactions requiring planar transition states (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can map charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

Discrepancies in IC50_{50} values or mechanism-of-action claims may arise from:

  • Purity differences : HPLC purity ≥95% vs. crude samples.
  • Assay conditions : Variances in cell culture media, incubation times, or solvent (DMSO concentration ≤0.1% recommended).
  • Structural analogs : Subtle substituent changes (e.g., chloro vs. methyl groups) drastically alter pharmacokinetics. Meta-analyses comparing logP, solubility, and protein-binding data are critical .

Q. How can computational methods (e.g., molecular docking) predict binding modes of this compound with biological targets?

  • Target selection : Prioritize proteins with known pyrazole interactions (e.g., COX-2, CDK inhibitors).
  • Docking software : AutoDock Vina or Schrödinger Suite can simulate ligand-receptor interactions. Key parameters include grid box size (encompassing the active site) and scoring functions (e.g., Glide SP/XP).
  • Validation : Compare docking poses with co-crystallized ligands (PDB entries) and validate via mutagenesis studies .

Q. What are the challenges in crystallizing this compound, and how can twinning or disorder be addressed?

Pyrazole derivatives often exhibit polymorphism or twinning due to flexible substituents. Solutions include:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature gradients : Crystallize at 4°C to reduce thermal motion.
  • SHELXL refinement : Apply TWIN/BASF commands to model twinned datasets and resolve disorder using PART instructions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for isothiocyanate formation to avoid hydrolysis to thiourea byproducts .
  • Bioactivity : Include stability studies (e.g., PBS buffer at 37°C) to confirm compound integrity during assays .
  • Crystallography : Collect low-temperature (100 K) data to minimize thermal displacement artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole
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1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

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